molecular formula C9H11ClFNO3 B14038842 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid hydrochloride

2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid hydrochloride

Cat. No.: B14038842
M. Wt: 235.64 g/mol
InChI Key: BFKSPPDQUDBEKF-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H11ClFNO3 and a molar mass of 235.64 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-4-methoxybenzaldehyde.

    Amino Acid Formation: The aldehyde is then subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding amino nitrile.

    Hydrolysis: The amino nitrile is hydrolyzed under acidic conditions to yield 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid.

    Formation of Hydrochloride Salt: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis systems are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and aromatic ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid
  • 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid
  • 2-Amino-2-(2-fluoro-4-chlorophenyl)acetic acid

Uniqueness

2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of both fluoro and methoxy groups provides a distinct electronic environment, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11ClFNO3

Molecular Weight

235.64 g/mol

IUPAC Name

2-amino-2-(2-fluoro-4-methoxyphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H10FNO3.ClH/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H

InChI Key

BFKSPPDQUDBEKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)N)F.Cl

Origin of Product

United States

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